

"crystal structure of N-(5-methyl-3-isoxazoly)benzenesulfonamide"

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Compound of Interest

Compound Name: *N*-(5-methyl-3-isoxazoly)benzenesulfonamide

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An In-depth Technical Guide on the Crystal Structure of **N-(5-methyl-3-isoxazoly)benzenesulfonamide** (Sulfamethoxazole)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-methyl-3-isoxazoly)benzenesulfonamide, widely known as Sulfamethoxazole (SMX), is a prominent member of the sulfonamide class of antibiotics.[1][2] It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][3] This inhibition disrupts the production of nucleic acids and proteins, leading to a bacteriostatic effect.[2] SMX is frequently administered in combination with trimethoprim to create a synergistic effect, blocking sequential steps in the folate synthesis pathway and reducing the development of bacterial resistance.[1][2]

The solid-state properties of an active pharmaceutical ingredient (API) like sulfamethoxazole are of paramount importance in drug development, directly influencing its bioavailability, stability, and manufacturability.[1] Polymorphism, the capacity of a compound to exist in multiple crystalline forms, is a critical consideration.[1] Different polymorphs of the same API can exhibit distinct physicochemical properties, including solubility and dissolution rate, which in turn affect the drug's therapeutic efficacy. This guide provides a comprehensive technical overview of the crystal structure of sulfamethoxazole, its polymorphism, and the analytical techniques used for its characterization.

Synthesis and Crystallization

The synthesis of sulfamethoxazole derivatives can be achieved through various routes.^[4] A common laboratory-scale synthesis involves the reaction of 4-acetamidobenzenesulfonyl chloride with 3-amino-5-methylisoxazole in a suitable solvent like anhydrous pyridine, often with a catalyst such as DMAP. The resulting N-acetylated intermediate is then hydrolyzed to yield sulfamethoxazole.^[5]

Experimental Protocol: Crystallization of Sulfamethoxazole Polymorphs

The different polymorphic forms of sulfamethoxazole can be obtained through controlled crystallization experiments. The choice of solvent and the crystallization conditions, such as temperature and evaporation rate, are critical factors in determining the resulting polymorph.

Objective: To obtain different polymorphic forms of sulfamethoxazole for solid-state characterization.

Materials:

- Sulfamethoxazole (raw material)
- Ethanol
- Methanol^[6]^[7]
- Suitable crystallization vessels (e.g., beakers, flasks)
- Filtration apparatus
- Vacuum oven

Procedure for Form I (Slow Evaporation):^[1]

- Dissolve sulfamethoxazole in a suitable solvent, such as ethanol, to achieve a saturated or near-saturated solution at a slightly elevated temperature (e.g., 40 °C).^[1]
- Filter the warm solution to remove any undissolved particulate matter.

- Transfer the filtered solution to a clean crystallization vessel.
- Loosely cover the vessel to allow for the slow evaporation of the solvent at a controlled temperature.
- Monitor the vessel for crystal formation over several days.
- Once a sufficient quantity of crystals has formed, collect them by filtration.
- Dry the collected crystals under vacuum at a controlled temperature.

Procedure for other Polymorphs (Cooling/Anti-solvent Addition):[\[8\]](#)

- Prepare a saturated solution of sulfamethoxazole in a selected solvent at its boiling point.[\[8\]](#)
- Induce supersaturation by either:
 - Slowly cooling the solution to room temperature or below.
 - Adding a pre-determined volume of an anti-solvent in which sulfamethoxazole has low solubility.[\[8\]](#)
- Allow the solution to stand undisturbed to promote crystal growth.
- Collect the resulting crystals by filtration and dry them under vacuum.

Crystal Structure and Polymorphism

Sulfamethoxazole is known to exist in at least three polymorphic forms: Form I, Form II, and Form III (a hemihydrate).[\[1\]](#) Each of these forms possesses a unique arrangement of molecules in the crystal lattice, leading to differences in their physical properties.[\[1\]](#)

Crystallographic Data

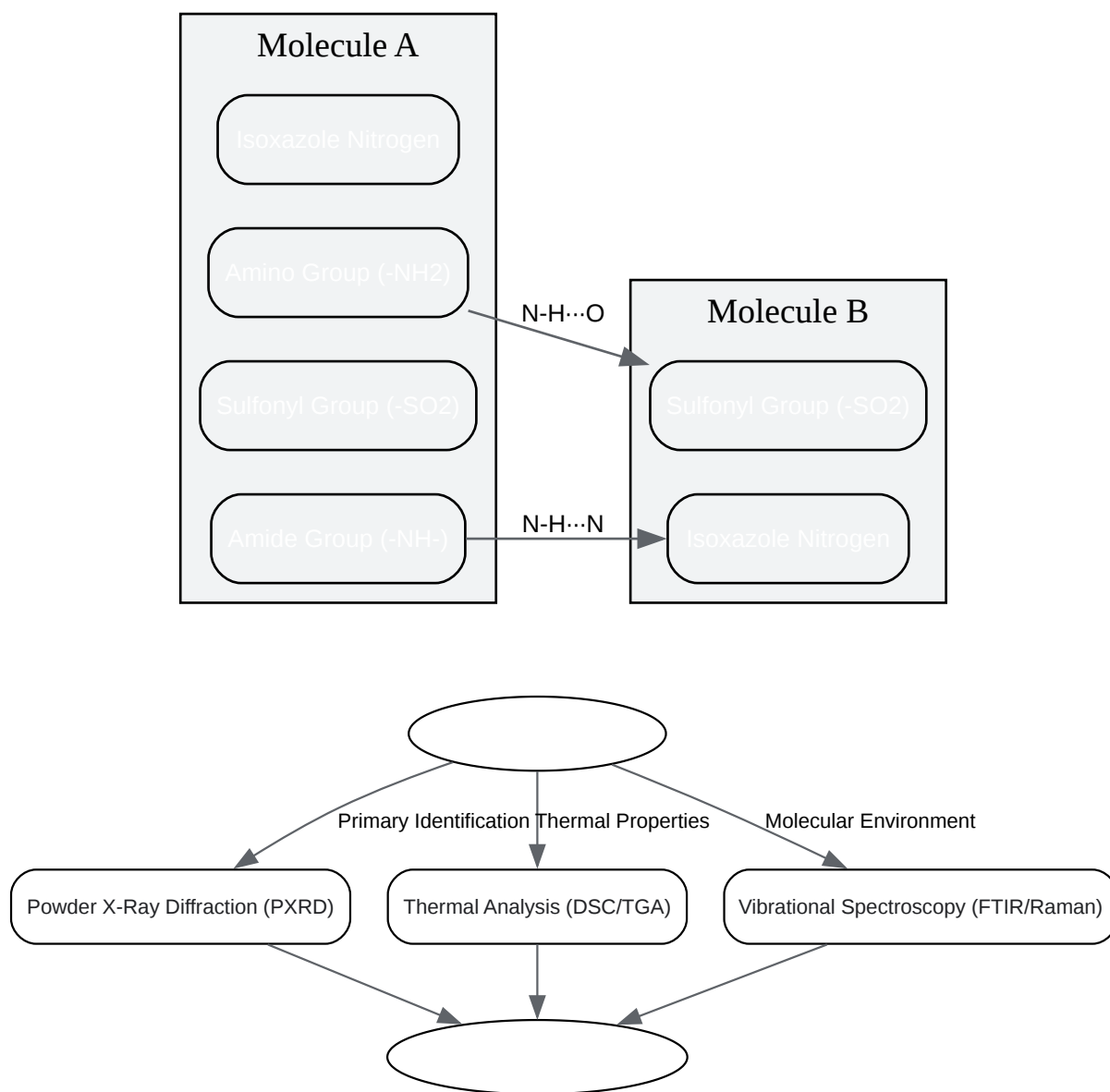
The crystallographic data for the known polymorphs of sulfamethoxazole are summarized in the table below. This information, typically obtained from single-crystal X-ray diffraction, is essential for the unambiguous identification of each form.

Parameter	Form I	Form II	Form III (hemihydrate)
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ /n	Pna2 ₁
a (Å)	10.59	8.53	18.69
b (Å)	12.87	11.21	10.56
c (Å)	8.87	12.28	8.11
β (°) **	105.8	97.4	90
Volume (Å ³) **	1162	1164	1600
Z	4	4	4

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and related publications. Z represents the number of molecules in the unit cell.[\[1\]](#)

Molecular Conformation and Geometry

The sulfamethoxazole molecule possesses conformational flexibility due to several rotatable bonds.[\[2\]](#)[\[9\]](#) The geometry of the sulfonamide group is generally tetrahedral. The orientation of the benzene and isoxazole rings relative to the sulfonamide group can vary between different polymorphs and also when the molecule is bound to its target enzyme.[\[9\]](#)[\[10\]](#)



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